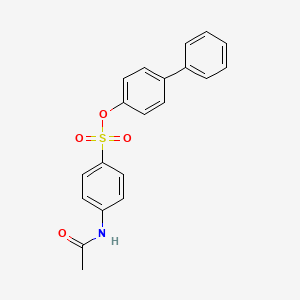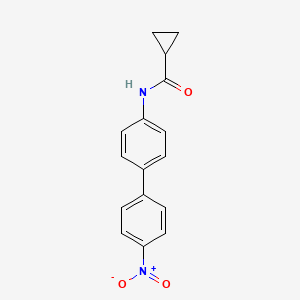![molecular formula C15H14Br2O2 B5173318 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)](/img/structure/B5173318.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)
説明
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene), also known as Bis(2-bromophenyl)methane, is an organic compound with the molecular formula C15H14Br2O2. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
科学的研究の応用
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in organic synthesis reactions such as Suzuki coupling and Heck reaction. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has been investigated for its potential applications in the field of materials science, including the development of organic semiconductors and electrochromic materials.
作用機序
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane is not fully understood. However, it is believed to act as an inhibitor of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are involved in the metabolism of various drugs and xenobiotics. 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane is its versatility in organic synthesis reactions. It can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also relatively easy to synthesize and has a high yield. However, one limitation of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not well understood.
将来の方向性
There are several future directions for the research of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to explore its mechanism of action and potential side effects. Another area of interest is its potential applications in materials science, including the development of organic semiconductors and electrochromic materials. Finally, more research is needed to understand the long-term effects of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane on human health and the environment.
特性
IUPAC Name |
1-bromo-2-[3-(2-bromophenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBWWJPTYPMKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorobenzyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173247.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2,6-dimethoxybenzamide](/img/structure/B5173252.png)

![4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B5173266.png)
![4,5-dimethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5173268.png)
![2,4-dichloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5173279.png)
![N,N-dibutyl-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5173281.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5173285.png)
![2-(benzylamino)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5173288.png)
![methyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5173289.png)
![N-(3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide hydrobromide](/img/structure/B5173296.png)
![4-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}butanoic acid](/img/structure/B5173333.png)